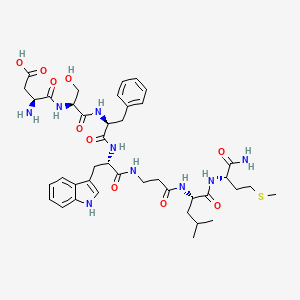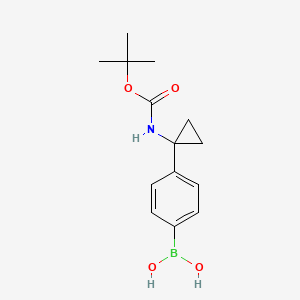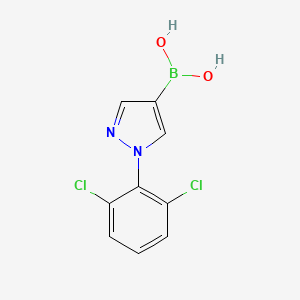
(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, also known as DCPB, is a chemical compound that has been used in a variety of scientific research applications. DCPB is a boronic acid derivative, a type of organic compound that is commonly used in chemical synthesis and research. DCPB has been found to be useful in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl boronic acid and its derivatives are significant in synthetic chemistry, especially in the synthesis of biologically active compounds. One study highlights the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate starting from 1H-pyrazole, which underwent methylation, conversion into boronic acids, and condensation with pinacol. This synthesis pathway is noted for optimizing process conditions and yields a compound characterized by 1H NMR (Zhang Yu-jua, 2013).
Structural and Molecular Studies
Structural and molecular studies are crucial for understanding the properties and potential applications of chemical compounds. The crystal structure of certain pyrazole derivatives was elucidated, showing the formation of hydrogen-bonded dimers typical of carboxylic acid groups. These studies provide insights into the molecule's conformational dynamics and interaction patterns, which are essential for rational drug design and other applications (Isuru R. Kumarasinghe et al., 2009).
Anticancer and Antimicrobial Activity
Research indicates that derivatives of 1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl boronic acid show promising anticancer and antimicrobial activities. For instance, certain pyrazole derivatives have demonstrated higher anticancer activity than reference drugs and also exhibited good to excellent antimicrobial activity. These findings suggest potential applications in developing new therapeutic agents (H. Hafez et al., 2016).
Mecanismo De Acción
Pyrazoles
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. They are found in various drugs, including celecoxib and antipyrine .
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which can be useful in drug delivery .
Dichlorophenyl Groups
The presence of dichlorophenyl groups in a molecule can significantly affect its lipophilicity and thus its pharmacokinetic properties. These groups are found in various pharmaceuticals and may contribute to their biological activity .
Propiedades
IUPAC Name |
[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBYBFLMMGXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BCl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681587 |
Source


|
| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-45-5 |
Source


|
| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


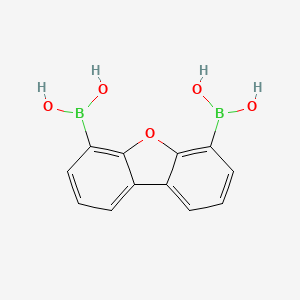

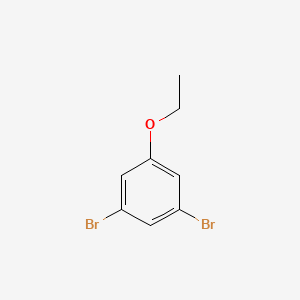

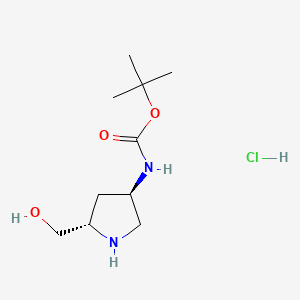


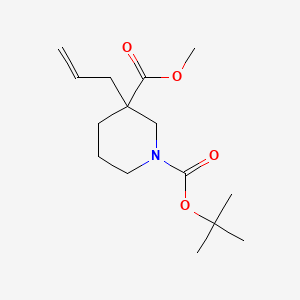

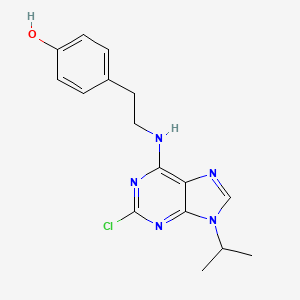
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)
